(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the triazole ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the methyl and isopropyl groups.
3-Methyl-1H-1,2,4-triazole: Similar structure but without the isopropyl group.
1-(1-Methylethyl)-1H-1,2,4-triazole: Similar structure but without the methyl group.
Uniqueness
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is unique due to the presence of both the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its solubility and stability.
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)11-7(4-8)9-6(3)10-11/h5H,4,8H2,1-3H3 |
InChI Key |
VFXKXHUSXDSAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)CN)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.